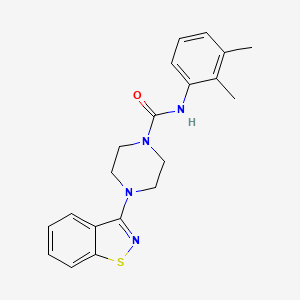
4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as BITP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzisothiazole derivatives, which have been reported to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, but several studies have suggested that it may act through multiple pathways. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to bind to the ATP-binding site of the kinase domain of Akt, inhibiting its activity and downstream signaling. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c and activating caspase-3. Additionally, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In animal models of neurodegenerative diseases, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from apoptosis. In inflammation models, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is also commercially available from several suppliers, making it easily accessible for researchers. However, one limitation of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is its low bioavailability, which may limit its effectiveness in vivo. Additionally, the mechanism of action of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide that can be used as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide in vivo, which may provide insights into its potential as a therapeutic agent. Additionally, the role of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide in other biological processes, such as autophagy and epigenetic regulation, remains to be explored. Finally, the development of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide-based imaging probes may provide a valuable tool for the diagnosis and monitoring of cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and prostate cancer cells. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway. In neurodegenerative diseases, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In inflammation research, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-6-5-8-17(15(14)2)21-20(25)24-12-10-23(11-13-24)19-16-7-3-4-9-18(16)26-22-19/h3-9H,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVGBCBRNJFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




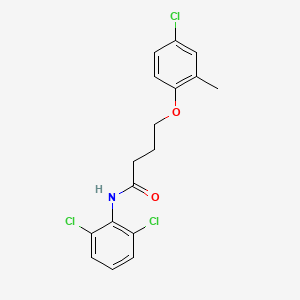
![N-(2-methoxy-5-methylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4716294.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4716300.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4716314.png)
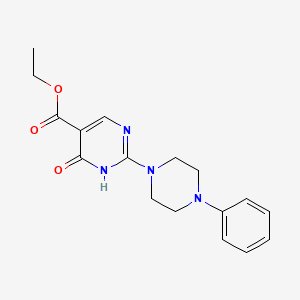
![5-{[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716328.png)
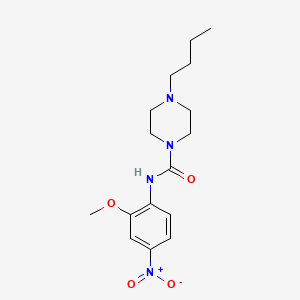
![1,3-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716364.png)
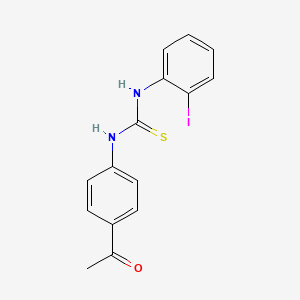

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4716380.png)
![methyl (2-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4716382.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B4716383.png)